molecular formula C19H14FN3O2S B11613602 (3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11613602
M. Wt: 367.4 g/mol
InChI Key: ZRYHYHCGXMGAJP-UHFFFAOYSA-N
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Description

The compound (3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiazolidinone ring with an indolone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-{(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-{(2Z)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C19H14FN3O2S

Molecular Weight

367.4 g/mol

IUPAC Name

3-[2-(4-fluoroanilino)-4-hydroxy-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one

InChI

InChI=1S/C19H14FN3O2S/c1-9-7-10(2)15-13(8-9)14(17(24)22-15)16-18(25)23-19(26-16)21-12-5-3-11(20)4-6-12/h3-8,25H,1-2H3,(H,21,23)

InChI Key

ZRYHYHCGXMGAJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C(=C1)C)C3=C(N=C(S3)NC4=CC=C(C=C4)F)O

Origin of Product

United States

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